3-(Propylamino)-butanoic acid 3-(Propylamino)-butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13373423
InChI: InChI=1S/C7H15NO2/c1-3-4-8-6(2)5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)
SMILES: CCCNC(C)CC(=O)O
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol

3-(Propylamino)-butanoic acid

CAS No.:

Cat. No.: VC13373423

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

3-(Propylamino)-butanoic acid -

Specification

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name 3-(propylamino)butanoic acid
Standard InChI InChI=1S/C7H15NO2/c1-3-4-8-6(2)5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)
Standard InChI Key QDXRYVYOMFWKRX-UHFFFAOYSA-N
SMILES CCCNC(C)CC(=O)O
Canonical SMILES CCCNC(C)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

3-(Propylamino)-butanoic acid is a four-carbon carboxylic acid with a propylamino group (-NH-CH2_2-CH2_2-CH3_3) attached to the β-carbon (C3) of the butanoic acid chain. Its molecular formula C7H15NO2\text{C}_7\text{H}_{15}\text{NO}_2 corresponds to a saturated aliphatic structure with one amine and one carboxylic acid functional group. The compound’s IUPAC name, 3-(propylamino)butanoic acid, reflects this substitution pattern .

Table 1: Fundamental Chemical Data

PropertyValue
CAS Number16217-37-1
Molecular FormulaC7H15NO2\text{C}_7\text{H}_{15}\text{NO}_2
Molecular Weight145.20 g/mol
DensityNot Available (N/A)
Boiling PointN/A
Melting PointN/A

The absence of reported physical properties such as melting and boiling points in available literature underscores the need for further experimental characterization .

Stereochemical Considerations

Unlike α-amino acids, where the amino group is adjacent to the carboxylic acid, the β-position of the amino group in 3-(propylamino)-butanoic acid may confer distinct stereochemical and electronic properties. This structural arrangement could influence its solubility, acidity, and interactions with biological targets. For comparison, the related compound (2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoic acid (DB03390) exhibits stereospecific interactions with prostatic acid phosphatase, suggesting that chirality plays a critical role in biochemical activity .

Synthesis and Manufacturing Approaches

Inferred Synthetic Pathways

While no direct synthesis protocol for 3-(propylamino)-butanoic acid is documented in the reviewed sources, analogous methods for β-amino acids and propylamino-substituted compounds provide a framework for hypothesizing viable routes.

Nucleophilic Substitution Reactions

A plausible route involves the nucleophilic substitution of a halogenated butanoic acid derivative with propylamine. For example, 3-bromobutanoic acid could react with propylamine in a polar aprotic solvent (e.g., tetrahydrofuran) under reflux conditions:
CH3CHBrCH2COOH+CH3CH2CH2NH2CH3CH(NHCH2CH2CH3)CH2COOH+HBr\text{CH}_3\text{CHBrCH}_2\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH(NHCH}_2\text{CH}_2\text{CH}_3)\text{CH}_2\text{COOH} + \text{HBr}
This method mirrors strategies used in the synthesis of 3-butynoic acid, where propargyl bromide reacts with magnesium and carbon dioxide .

Reductive Amination

An alternative approach could employ reductive amination of 3-ketobutanoic acid with propylamine in the presence of a reducing agent like sodium cyanoborohydride:
CH3COCH2COOH+CH3CH2CH2NH2NaBH3CNCH3CH(NHCH2CH2CH3)CH2COOH\text{CH}_3\text{COCH}_2\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{CH}_3\text{CH(NHCH}_2\text{CH}_2\text{CH}_3)\text{CH}_2\text{COOH}
This method is widely used for synthesizing β-amino acids but requires optimization to avoid side reactions.

Industrial-Scale Production Challenges

Scaling up synthesis would necessitate addressing:

  • Purification Complexity: The polar nature of both the carboxylic acid and amine groups complicates isolation. Recrystallization using solvents like methyl tert-butyl ether (MTBE), as described in 3-butynoic acid purification , could be adapted.

  • Yield Optimization: Catalytic methods or flow chemistry systems might enhance efficiency, though no industrial data exists for this specific compound.

Physicochemical Properties and Reactivity

Acidity and Basicity

The compound’s acidity is governed by two ionizable groups: the carboxylic acid (pKa4.8\text{p}K_a \approx 4.8) and the secondary amine (pKa10.5\text{p}K_a \approx 10.5). This amphoteric nature allows it to form zwitterionic structures in aqueous solutions, similar to α-amino acids.

Solubility and Stability

  • Aqueous Solubility: Expected to be moderate due to hydrogen bonding capacity, though exact data are unavailable.

  • Thermal Stability: Aliphatic amines and carboxylic acids are generally stable up to 150°C, but decomposition pathways under oxidative conditions require investigation.

Comparison with Structural Analogs

3-Butynoic Acid vs. 3-(Propylamino)-Butanoic Acid

Property3-Butynoic Acid 3-(Propylamino)-Butanoic Acid
Functional GroupsCarboxylic acid, alkyneCarboxylic acid, secondary amine
Synthesis MethodGrignard reaction with CO2_2Hypothetical nucleophilic substitution
Purity Achievable98.3%Not Reported

N-Propyl-Tartramic Acid (DB03390)

This stereospecific compound demonstrates the significance of chiral centers in biological activity . While 3-(propylamino)-butanoic acid lacks hydroxyl groups, its amine positioning may still enable enzyme interactions.

Research Gaps and Future Directions

  • Physical Property Determination: Experimental measurement of melting/boiling points, solubility, and spectral data (IR, NMR).

  • Synthetic Optimization: Development of high-yield, scalable routes using green chemistry principles.

  • Biological Screening: Assessment of antimicrobial, anticancer, or neurological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator